

# impact of croscarmellose sodium on the physical stability of tablets during storage

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Compound of Interest					
Compound Name:	Croscarmellose sodium				
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## Technical Support Center: Croscarmellose Sodium in Tablet Formulations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the physical stability of tablets containing **croscarmellose sodium** during storage.

## Frequently Asked Questions (FAQs)

Q1: What is the primary role of croscarmellose sodium in a tablet formulation?

A1: **Croscarmellose sodium** (CCS) is a superdisintegrant, an excipient added to tablet and capsule formulations to facilitate their rapid breakup into smaller fragments in an aqueous environment.[1][2] This disintegration process is crucial for the subsequent dissolution of the active pharmaceutical ingredient (API) and its absorption. CCS is effective at low concentrations, typically between 0.5% and 5% w/w.[1][3] It works through a combination of swelling and wicking actions. When it comes into contact with water, it swells significantly (4-8 times its original volume in under 10 seconds) and draws water into the tablet core, which disrupts the bonds holding the tablet together.[2][4]

Q2: How does **croscarmellose sodium**'s hygroscopicity affect tablet stability?

## Troubleshooting & Optimization





A2: **Croscarmellose sodium** is hygroscopic, meaning it can absorb moisture from the atmosphere. This property is key to its disintegrant function but can also pose challenges to the physical stability of tablets during storage, especially under high humidity conditions.[5][6][7] Moisture uptake by CCS within the tablet matrix can lead to premature swelling of the disintegrant particles.[5][6] This can cause changes in the tablet's physical properties, such as a decrease in hardness (tensile strength) and an increase in disintegration time.[5] In some cases, particularly with soluble fillers, moisture uptake can lead to the formation of liquid bridges and subsequent recrystallization upon drying, resulting in an increase in tablet hardness.[5]

Q3: Can the concentration of **croscarmellose sodium** impact the physical stability of tablets?

A3: Yes, the concentration of **croscarmellose sodium** can influence tablet stability. While a sufficient concentration is necessary for effective disintegration, excessively high concentrations can sometimes lead to problems. For instance, at very high levels, CCS can form a viscous gel layer upon hydration, which may paradoxically slow down the disintegration and dissolution rate.[4] Furthermore, tablets with a higher overall hygroscopicity, contributed to by high concentrations of CCS and other hygroscopic excipients, are more prone to decreases in dissolution rates after storage at elevated humidity.[5][8]

Q4: What are the typical storage conditions for accelerated stability studies of tablets containing **croscarmellose sodium**?

A4: Accelerated stability studies are designed to predict the long-term stability of a drug product by subjecting it to elevated temperature and humidity. Common conditions for accelerated stability testing, as outlined by the International Council for Harmonisation (ICH), are  $40^{\circ}$ C ±  $2^{\circ}$ C and  $75\% \pm 5\%$  relative humidity (RH) for a period of six months.[9][10][11] Other conditions may also be used depending on the climatic zone for which the product is intended.[12][13]

## **Troubleshooting Guide**

Issue 1: My tablets have become harder and show a longer disintegration time after storage.

Possible Cause 1: Interaction with Other Excipients. The presence of soluble fillers like
lactose or mannitol in your formulation can contribute to this issue.[5] Under high humidity,
these fillers can partially dissolve in the moisture absorbed by the croscarmellose sodium.



Upon subsequent drying or temperature fluctuations, these dissolved solids can recrystallize, forming stronger bonds within the tablet and leading to increased hardness and prolonged disintegration time.[5]

- Troubleshooting Steps:
  - Review Formulation: Assess the hygroscopicity of all excipients in your formulation.
     Consider replacing highly soluble fillers with less soluble alternatives like dicalcium phosphate or microcrystalline cellulose if the API is compatible.[8]
  - Optimize CCS Concentration: While seemingly counterintuitive, in some cases, a very high concentration of CCS can contribute to a more pronounced effect. Evaluate if a lower, yet still effective, concentration can be used.
  - Control Storage Environment: Ensure that the packaging provides adequate protection against moisture ingress. Consider the use of desiccants in the packaging.

Issue 2: My tablets have become softer and more friable during storage.

- Possible Cause 1: Premature Swelling of Croscarmellose Sodium. At high humidity, croscarmellose sodium can absorb enough moisture to swell, even within the tablet matrix.
   [5][6] This internal pressure can disrupt the tablet structure, leading to a decrease in hardness and an increase in friability.[5] This effect is more pronounced in formulations with a high concentration of CCS.
- Troubleshooting Steps:
  - Packaging Evaluation: The primary solution is to prevent moisture from reaching the tablets. Re-evaluate your packaging for its moisture barrier properties.
  - Environmental Control: Store the tablets in a controlled, low-humidity environment.
  - Formulation Adjustment: If packaging and environmental controls are insufficient, consider partially replacing croscarmellose sodium with a non-swelling disintegrant, though this may impact initial disintegration performance.

Issue 3: The dissolution rate of my tablets has decreased after a period of storage.



- Possible Cause 1: Gelling Effect. If the concentration of croscarmellose sodium is high, the
  absorbed moisture during storage can lead to the formation of a viscous gel layer on the
  tablet surface or within the matrix upon initial contact with the dissolution medium. This gel
  layer can act as a barrier, slowing down further water penetration and drug release.[4]
- Possible Cause 2: Changes in Tablet Wettability. Storage at elevated temperatures can sometimes alter the surface characteristics of the tablet, including its wettability.[5][14] A decrease in wettability will slow the initial ingress of the dissolution medium, thereby delaying disintegration and dissolution.
- Troubleshooting Steps:
  - Optimize CCS Concentration: Determine the lowest concentration of croscarmellose sodium that provides adequate disintegration without leading to gelling.
  - Mode of Incorporation: The way CCS is incorporated into the formulation (intragranularly vs. extragranularly) can affect its performance. Studies have suggested that intragranular incorporation may lead to faster dissolution.[15]
  - Inclusion of a Surfactant: A small amount of a pharmaceutically acceptable surfactant in the formulation can improve the wettability of the tablet and mitigate the effects of reduced wettability after storage.

## **Quantitative Data from Stability Studies**

The following tables summarize the impact of **croscarmellose sodium** (CCS) concentration and storage conditions on key physical properties of tablets.

Table 1: Effect of CCS Concentration on Tablet Properties (Initial)



Formulation	CCS Concentration (% w/w)	Hardness (kP)	Friability (%)	Disintegration Time (min)
А	0	7.80	0.14	22.07
В	1	7.50	0.15	5.50
С	2	7.20	0.16	3.80
D	4	6.87	0.17	2.83

Data adapted from a study on black pepper extract tablets.[16]

Table 2: Impact of Storage Conditions on Tablets with 10% Croscarmellose Sodium

Storage Condition	Hardness ( kg/cm ²)	Friability (%)	Disintegration Time (seconds)
Initial	4.5 ± 0.2	0.55 ± 0.05	25 ± 2
40°C / 75% RH (1 month)	4.2 ± 0.3	0.65 ± 0.08	35 ± 3
40°C / 75% RH (3 months)	3.8 ± 0.4	0.80 ± 0.10	48 ± 4

Hypothetical data for illustrative purposes, based on general trends reported in the literature.[5] [7][12]

## **Experimental Protocols**

- 1. Tablet Hardness (Breaking Force) Test
- Objective: To determine the force required to cause a tablet to fracture.
- Apparatus: A tablet hardness tester equipped with a force gauge.
- · Methodology:



- Place the tablet between the two platens of the tester.
- Ensure the tablet is oriented consistently (e.g., diametrically).
- Start the tester. The motorized platen will move to compress the tablet.
- The force required to fracture the tablet is recorded in kiloponds (kP) or Newtons (N).
- Repeat the test for a statistically relevant number of tablets (typically 10) and calculate the mean and standard deviation.

#### 2. Tablet Friability Test

- Objective: To assess the ability of a tablet to withstand abrasion and shock during handling, packaging, and shipping.
- Apparatus: A friability tester (Roche friabilator).
- Methodology:
  - Take a sample of tablets (usually 20) and accurately weigh them.
  - Place the tablets in the drum of the friabilator.
  - Rotate the drum at 25 rpm for 4 minutes (100 rotations).
  - Remove the tablets, carefully de-dust them, and re-weigh them.
  - Calculate the percentage weight loss. A loss of less than 1% is generally considered acceptable.[16][17]

#### 3. Tablet Disintegration Test

- Objective: To measure the time it takes for a tablet to break up into smaller particles when placed in a liquid medium.
- Apparatus: A disintegration tester, consisting of a basket-rack assembly, a beaker containing the immersion fluid, and a heating system to maintain the fluid at 37°C ± 2°C.



#### · Methodology:

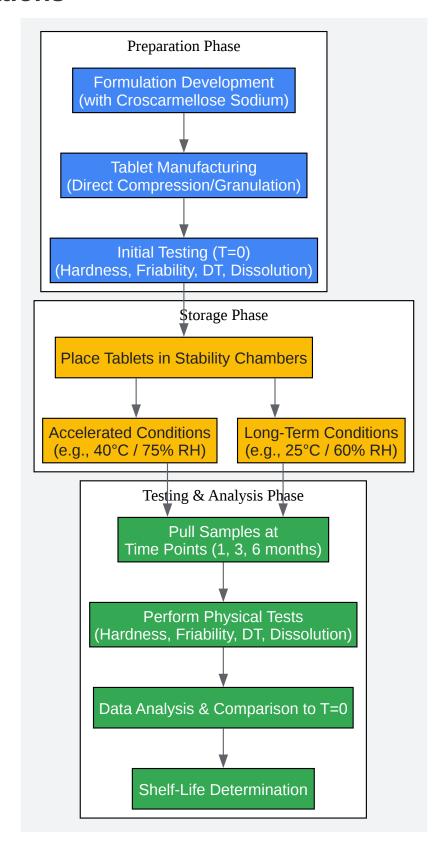
- Place one tablet in each of the six tubes of the basket.
- Place a disk on top of each tablet (if required by the monograph).
- Immerse the basket in the specified liquid medium (e.g., purified water, simulated gastric fluid) maintained at 37°C.
- Start the apparatus, which raises and lowers the basket in the fluid at a constant frequency.
- Record the time at which all tablets have disintegrated (i.e., no solid residue remains on the screen of the basket).

#### 4. Dissolution Test

- Objective: To measure the rate and extent of drug release from the tablet into a liquid medium over time.
- Apparatus: A dissolution testing apparatus (e.g., USP Apparatus 2 Paddle).
- Methodology:
  - Prepare the dissolution medium and de-aerate it.
  - Place the specified volume of the medium into each dissolution vessel and bring it to 37°C ± 0.5°C.
  - Place one tablet in each vessel.
  - Start the apparatus and rotate the paddles at the specified speed (e.g., 50 or 75 rpm).
  - At predetermined time intervals, withdraw a sample of the dissolution medium and analyze it for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
  - Plot the percentage of drug dissolved against time to obtain the dissolution profile.



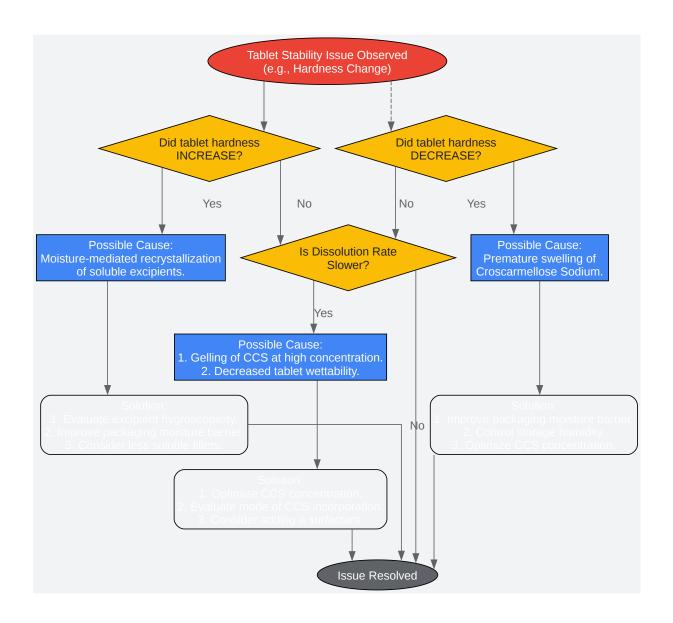
## **Visualizations**



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Caption: Experimental workflow for a typical tablet stability study.



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Caption: Troubleshooting decision tree for common stability issues.

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